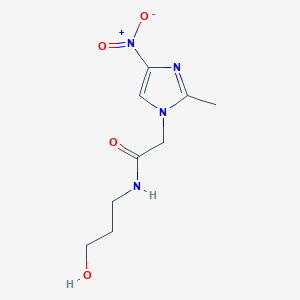
dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
Overview
Description
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring substituted with two phenyl groups, a ketone group at the 4-position, and two ester groups at the 1,1-positions. Its molecular formula is C22H22O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde and acetone to form 1,5-diphenyl-1,4-pentadien-3-one.
Michael Addition: The product from the aldol condensation undergoes a Michael addition with dimethyl malonate in the presence of a base such as sodium hydroxide to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and pathways, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate can be compared with similar compounds such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to varied chemical and biological properties.
Other cyclohexane derivatives: Compounds like this compound share the cyclohexane core but differ in functional groups, affecting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.
Properties
IUPAC Name |
dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-26-20(24)22(21(25)27-2)18(15-9-5-3-6-10-15)13-17(23)14-19(22)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPPKXMEXHVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B4291514.png)

![1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)-4-METHYLCYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4291517.png)
![3-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE](/img/structure/B4291521.png)

![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![2-{METHYL[3-(PIPERIDINOSULFONYL)BENZOYL]AMINO}BENZOIC ACID](/img/structure/B4291554.png)

![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE](/img/structure/B4291602.png)
![N-(3,4-difluorophenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291609.png)
![2-(ADAMANTANE-1-AMIDO)-6-TERT-BUTYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4291613.png)
![2-[4-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)PHENOXY]ACETIC ACID](/img/structure/B4291617.png)

